molecular formula C22H18N2 B11221470 2,3-Bis(4-methylphenyl)quinoxaline CAS No. 3719-84-4

2,3-Bis(4-methylphenyl)quinoxaline

Cat. No.: B11221470
CAS No.: 3719-84-4
M. Wt: 310.4 g/mol
InChI Key: CADAMBSHNNZLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-methylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline core substituted with two 4-methylphenyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methylphenyl)quinoxaline typically involves the condensation of 4,4-dimethylbenzil with 2,3-diaminonaphthalene. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction mixture is then cooled, and the product is recrystallized to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of catalysts such as titanium silicate-1 can enhance the efficiency of the reaction . Additionally, microwave irradiation can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: 2-iodoxybenzoic acid (IBX) in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under mild conditions.

Major Products Formed:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(4-methylphenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methylphenyl groups enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

3719-84-4

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)quinoxaline

InChI

InChI=1S/C22H18N2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3

InChI Key

CADAMBSHNNZLNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.